molecular formula C10H12ClN B13475462 4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13475462
M. Wt: 181.66 g/mol
InChI Key: MXYNDLZBGYJIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of amines It features a chloro substituent at the fourth position, a methyl group attached to the nitrogen atom, and an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-1-one.

    Chlorination: The indanone is chlorinated at the fourth position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Reductive Amination: The chlorinated intermediate undergoes reductive amination with methylamine (CH3NH2) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine or hydrocarbon derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to understand its interaction with various biomolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,3-dihydro-1H-inden-1-amine: Lacks the N-methyl group.

    N-methyl-2,3-dihydro-1H-inden-1-amine: Lacks the chloro substituent.

    2,3-dihydro-1H-inden-1-amine: Lacks both the chloro and N-methyl groups.

Uniqueness

4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the chloro and N-methyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12ClN/c1-12-10-6-5-7-8(10)3-2-4-9(7)11/h2-4,10,12H,5-6H2,1H3

InChI Key

MXYNDLZBGYJIPH-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.